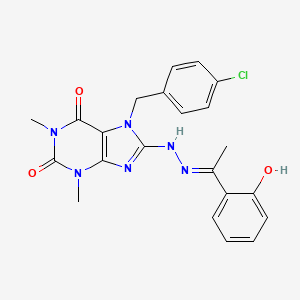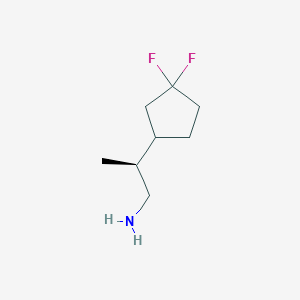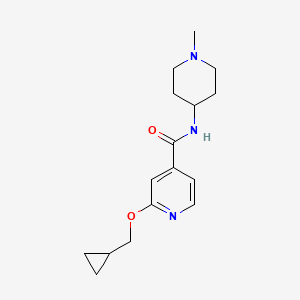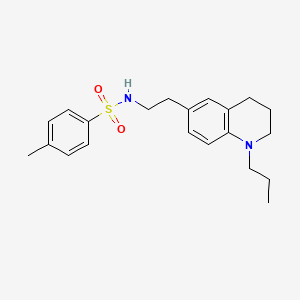![molecular formula C19H23N3O B2354674 2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol CAS No. 866155-58-0](/img/structure/B2354674.png)
2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol is a chemical compound with the molecular formula C19H23N3O. It is characterized by a cyclopropyl group, a phenylpiperidine moiety, and a pyrimidinol core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinol Core: The pyrimidinol core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Attachment of the Phenylpiperidine Moiety: The phenylpiperidine moiety can be attached through a nucleophilic substitution reaction, where the pyrimidinol core reacts with a phenylpiperidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency .
化学反应分析
Types of Reactions
2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenylpiperidine moiety, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Cyclopropyl-4-pyrimidinol: Lacks the phenylpiperidine moiety, resulting in different biological activity.
6-[(4-Phenylpiperidino)methyl]-4-pyrimidinol: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological properties.
2-Cyclopropyl-6-methyl-4-pyrimidinol: Contains a methyl group instead of the phenylpiperidine moiety, leading to different applications and effects.
Uniqueness
2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol is unique due to the presence of both the cyclopropyl group and the phenylpiperidine moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
属性
IUPAC Name |
2-cyclopropyl-4-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-18-12-17(20-19(21-18)16-6-7-16)13-22-10-8-15(9-11-22)14-4-2-1-3-5-14/h1-5,12,15-16H,6-11,13H2,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRIUAAFCAEXLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)CN3CCC(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methylsulfanylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2354592.png)
![N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2354593.png)
![3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2354594.png)
![3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2354595.png)
![6-(4-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2354596.png)
![2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2354597.png)
![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine](/img/structure/B2354599.png)


![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2354607.png)


![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2354612.png)

